molecular formula C10H13Cl2N B13023681 4-(Tert-butyl)-2,6-dichloroaniline

4-(Tert-butyl)-2,6-dichloroaniline

Cat. No.: B13023681
M. Wt: 218.12 g/mol
InChI Key: JGVZXTBWLGBSMW-UHFFFAOYSA-N
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Description

4-(Tert-butyl)-2,6-dichloroaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a tert-butyl group and two chlorine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyl)-2,6-dichloroaniline typically involves the alkylation of 2,6-dichloroaniline with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

2,6-Dichloroaniline+tert-Butyl chlorideThis compound\text{2,6-Dichloroaniline} + \text{tert-Butyl chloride} \rightarrow \text{this compound} 2,6-Dichloroaniline+tert-Butyl chloride→this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)-2,6-dichloroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-(Tert-butyl)-2,6-dichloroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)-2,6-dichloroaniline involves its interaction with specific molecular targets. The tert-butyl group and chlorine atoms can influence the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylphenol
  • 4-tert-Butylcatechol
  • 4-tert-Butylaniline

Uniqueness

4-(Tert-butyl)-2,6-dichloroaniline is unique due to the presence of both tert-butyl and dichloro groups on the aniline ring. This combination imparts distinct chemical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C10H13Cl2N

Molecular Weight

218.12 g/mol

IUPAC Name

4-tert-butyl-2,6-dichloroaniline

InChI

InChI=1S/C10H13Cl2N/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5H,13H2,1-3H3

InChI Key

JGVZXTBWLGBSMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Cl)N)Cl

Origin of Product

United States

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